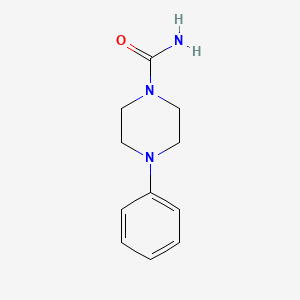

4-Phenylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(15)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXRJXPKZRHXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998662 | |

| Record name | 4-Phenylpiperazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77464-11-0 | |

| Record name | NSC69758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

A high-yielding route (96%) involves sequential protection and deprotection of piperazine intermediates. The synthesis begins with 1-(tert-butoxycarbonyl)piperazine-4-carboxylic acid tert-butyl ester, where the tert-butyl group safeguards the carboxamide functionality. Phenyl introduction occurs via nucleophilic aromatic substitution or coupling reactions under inert atmosphere. Final deprotection with hydrogen chloride in 1,4-dioxane/dichloromethane at 20°C cleaves the tert-butyl group, yielding the hydrochloride salt of 4-phenylpiperazine-1-carboxamide.

Critical parameters include:

- Solvent system : Dichloromethane ensures solubility of intermediates, while 1,4-dioxane facilitates acid-mediated deprotection.

- Temperature control : Maintaining 20°C prevents premature cleavage of protecting groups.

- Atmosphere : Inert conditions (nitrogen/argon) prevent oxidation of the piperazine ring.

Copper-Catalyzed Ullmann-Type Coupling

A 58% yield was achieved using copper(I) iodide and N,N'-dimethylethylenediamine in toluene at 80°C. This method couples iodobenzene with 3-oxo-piperazine tert-butyl ester intermediates. While originally developed for 3-oxo derivatives, the protocol adapts to 4-phenylpiperazine systems by modifying the starting material.

Reaction mechanism :

- Oxidative addition of iodobenzene to Cu(I) generates a phenyl-copper intermediate.

- Ligand exchange with the piperazine nitrogen facilitates C-N bond formation.

- Reductive elimination releases the coupled product.

Limitations include sensitivity to electron-deficient aryl halides and competing side reactions at elevated temperatures.

Carboxamide Formation via Acyl Chlorides

Pyrimidine-linked analogs demonstrate carboxamide installation using phosphorus pentachloride (PCl₅) and sodium azide. For this compound:

- Treat 4-phenylpiperazine-1-carboxylic acid with PCl₅ to form the acyl chloride.

- React with aqueous ammonia or ammonium bicarbonate to yield the carboxamide.

Optimization data :

- PCl₅ stoichiometry : 1.2 equivalents prevents residual carboxylic acid.

- Reaction time : 3 hours at 0–5°C minimizes decomposition.

- Workup : Precipitation from ethyl acetate/hexane mixtures enhances purity.

Piperazine Ring Construction from Diamines

Patent CN114276315A describes piperazine synthesis from dichloroethylamine hydrochloride and 4-hydroxyaniline under basic conditions. Adapting this method:

- React 1,2-dichloroethane with phenylamine in aqueous NaOH at 50–60°C.

- Isolate the crude piperazine and subject it to carboxamidation.

Key advantages :

- Avoids pre-formed piperazine substrates.

- Enables incorporation of isotopic labels during ring assembly.

Comparative Analysis of Methods

*Estimated from analogous reactions in literature.

The protection-deprotection route offers superior yield and scalability but requires expensive Boc-protected starting materials. Copper-catalyzed methods provide rapid access to derivatives at the expense of lower yields.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-Phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The molecular pathways involved include the cholinergic pathway, which is crucial for cognitive functions .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Substitution of the phenyl ring with halogens (F, Cl) significantly alters physical and biochemical properties:

Key Findings :

Sulfonamide and Sulfonyl Derivatives

Sulfonyl modifications influence enzyme inhibition and conformational stability:

Key Findings :

Extended Carboxamide and Ureido Derivatives

Additional carboxamide or ureido groups modulate molecular weight and solubility:

Key Findings :

Piperazine Conformational Studies

The piperazine ring conformation impacts binding to biological targets:

Biological Activity

4-Phenylpiperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a phenyl group and a carboxamide functional group. This structural configuration is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can modulate various physiological responses, making it a candidate for therapeutic applications in mental health disorders and oncology.

Biological Activities

The compound has been investigated for several key biological activities:

- Anticancer Activity : Research indicates that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Studies utilizing animal xenograft models have demonstrated its potential to reduce tumor growth significantly.

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, showing promise as an antidepressant and anxiolytic agent by modulating serotonin receptor activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which warrants further investigation for potential applications in treating infectious diseases.

Anticancer Research

A notable study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis, with mechanisms involving tubulin polymerization inhibition being highlighted. The compound's effectiveness was further validated through in vivo studies using tumor-bearing mice, where it demonstrated substantial tumor growth inhibition.

Neuropharmacology

In a separate investigation focusing on its neuropharmacological properties, the compound was tested for its effects on serotonin receptors. The findings suggested that it could serve as a potential treatment for mood disorders by enhancing serotonin signaling pathways. This study emphasized the need for further clinical trials to establish efficacy and safety profiles.

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the unique properties of this compound relative to other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide | Piperazine ring, chlorophenyl group | Antidepressant, antipsychotic |

| 4-[hydroxy(diphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide | Piperidine ring, trifluoromethyl group | Anticancer properties |

| N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide | Pyrrolopyridine structure | Potential anti-inflammatory |

Q & A

Q. What are the common synthetic routes for 4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a phenylcarboxamide group. A standard approach uses carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). For example, 1-(4-substituted phenyl)piperazine derivatives can react with activated carboxamides under basic conditions (e.g., triethylamine) to form the target compound . Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to carboxamide), reaction temperature (0–25°C), and purification via silica gel chromatography or recrystallization .

Q. What structural features of this compound influence its bioactivity?

Methodological Answer: Key structural determinants include:

- Phenyl substitution : Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhance receptor binding affinity, as seen in analogs like 1-(2-fluorophenyl)piperazine derivatives .

- Piperazine conformation : The chair conformation of the piperazine ring improves stability and intermolecular interactions, as confirmed by X-ray crystallography .

- Carboxamide group : Hydrogen-bonding capacity with biological targets (e.g., enzymes) is critical for activity, as demonstrated in carbonic anhydrase inhibition studies .

Q. How is the purity and identity of synthesized this compound validated?

Methodological Answer: Validation involves:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%) .

- Spectroscopy : - and -NMR to confirm structural integrity (e.g., piperazine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 246.1342) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological profiles?

Methodological Answer: SAR strategies include:

- Systematic substitution : Introduce halogens (-F, -Cl) or methoxy groups at the phenyl ring to modulate lipophilicity and target engagement. For example, 4-methoxy analogs show improved carbonic anhydrase II inhibition (IC = 0.8 µM vs. 2.1 µM for unsubstituted analogs) .

- Scaffold hybridization : Combine the piperazine-carboxamide core with fragments from known bioactive molecules (e.g., pyridinyl groups) to enhance selectivity, as demonstrated in kinase inhibitor development .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like dopamine receptors or carbonic anhydrases .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Standardized assays : Re-evaluate compounds under uniform protocols (e.g., fixed enzyme concentrations in carbonic anhydrase inhibition assays) .

- Metabolic stability testing : Use liver microsomes to identify metabolites that may interfere with activity measurements .

- Orthogonal validation : Cross-check results using multiple techniques (e.g., SPR for binding affinity vs. enzymatic IC) .

Q. What mechanistic insights underlie the enzyme inhibitory activity of this compound derivatives?

Methodological Answer: Mechanisms include:

- Competitive inhibition : Derivatives with bulkier substituents (e.g., 4-fluorobenzyl) occupy the active site of carbonic anhydrase II, as shown in kinetic assays (K = 0.5 µM) .

- Allosteric modulation : Piperazine-carboxamide analogs disrupt protein-protein interactions in kinase signaling pathways, validated via Western blotting of phosphorylated substrates .

- Metal coordination : Sulfonamide-containing derivatives chelate zinc ions in metalloenzymes, confirmed by X-ray crystallography .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation from amine vapors .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.